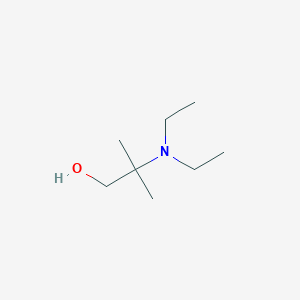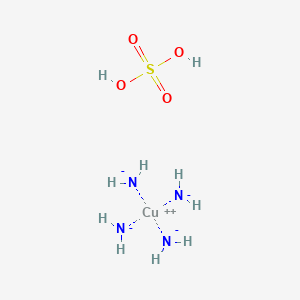
4-Chlorobenzylamine hydrochloride
Übersicht
Beschreibung
4-Chlorobenzylamine hydrochloride (4-CBAH) is an important organic compound that has a wide range of applications in the chemical industry and in scientific research. It is a derivative of benzyl amine, which is a primary amine, and is used in a variety of applications due to its unique properties. 4-CBAH is a white crystalline solid that is soluble in water, alcohol, and a variety of organic solvents. It is a useful reagent for organic synthesis and has a variety of applications in the pharmaceutical and chemical industries.
Wissenschaftliche Forschungsanwendungen
Supramolecular Organic Salts Formation
4-Chlorobenzylamine hydrochloride plays a significant role in the formation of various supramolecular organic salts. Research by Hu et al. (2020) explored its cocrystallization with a series of organic acids, resulting in nine molecular salts. These salts have been characterized using single crystal X-ray diffraction, IR, and elemental analysis, providing insights into their structural and supramolecular aspects (Hu et al., 2020).
Spectroscopic and Structural Investigation
The interaction of anhydrous hydrogen chloride with chlorobenzene during the hydrochlorination of 4-benzylaniline to produce 4-benzylaniline hydrochloride has been examined by Gibson et al. (2009). This study required spectroscopic and computational analysis, significantly enhancing our understanding of this chemical process (Gibson et al., 2009).
Microsomal Metabolism Study
A study by Küçükgüzel et al. (1997) focused on the in vitro microsomal metabolism of nuclear chloro substituted secondary amines and imines, including compounds related to 4-chlorobenzylamine. This research is crucial for understanding the metabolic pathways and potential biological interactions of these compounds (Küçükgüzel et al., 1997).
Synthesis and Structural Analysis
The synthesis and structural analysis of 4-chlorobenzylammonium nitrate, obtained from a reaction between 4-chlorobenzylamine and nitric acid, was reported by Hakiri et al. (2018). This study provides valuable data on molecular geometry, Hirshfeld surface, vibrational wavenumbers, and other aspects crucial for chemical synthesis and analysis (Hakiri et al., 2018).
Proteolytic Enzymes Inhibition Studies
Research by Markwardt et al. (1968) revealed that derivatives of benzylamine, including 4-chlorobenzylamine, act as competitive inhibitors of proteolytic enzymes like trypsin, plasmin, and thrombin. This finding is significant for pharmaceutical and biochemical studies, particularly in the development of new therapeutic agents (Markwardt et al., 1968).
Eigenschaften
IUPAC Name |
(4-chlorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNAUVKZACBZPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332516 | |
| Record name | 4-CHLOROBENZYLAMINE HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzylamine hydrochloride | |
CAS RN |
42365-43-5 | |
| Record name | Benzenemethanamine, 4-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42365-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-CHLOROBENZYLAMINE HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanamine, 4-chloro-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




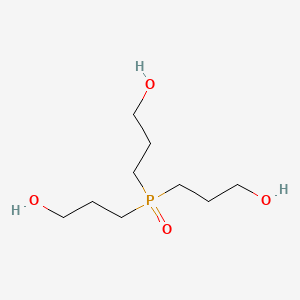
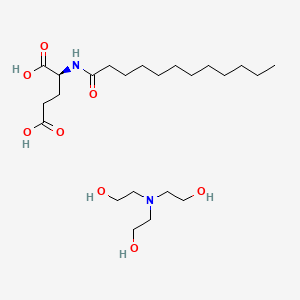
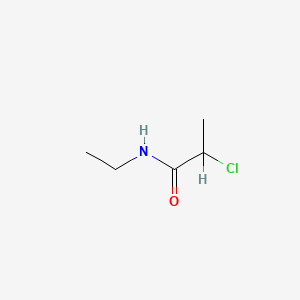


![6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B1593632.png)


